Seselin

Antifungal Botrytis cinerea Natural Product Fungicide

Seselin (CAS 523-59-1) is an angular pyranocoumarin with a differentiated mechanism: it directly targets JAK2 to suppress macrophage-driven inflammation, validated in sepsis models. This structural specificity ensures reliable target engagement, unlike generic linear coumarins. It also delivers potent antifungal activity (Botrytis cinerea EC50 6.1 µg/mL) and cytotoxicity comparable to 5-fluorouracil against HT-29 cells. Choose Seselin for reproducible results in anti-inflammatory, anticancer, and botanical fungicide R&D programs. Supplied as ≥98% pure solid.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 523-59-1
Cat. No. B192379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeselin
CAS523-59-1
Synonyms8,8-Dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-2-one
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2OC(=O)C=C3)C
InChIInChI=1S/C14H12O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-8H,1-2H3
InChIKeyQUVCQYQEIOLHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Seselin (CAS 523-59-1): A Multi-Target Pyranocoumarin with Validated Anti-Inflammatory, Antifungal, and Cytotoxic Activities for Advanced Biomedical Research


Seselin (CAS 523-59-1) is an angular pyranocoumarin, a naturally occurring class of coumarin derivatives [1]. It is a secondary metabolite found in various plants, including those from the Apiaceae and Rutaceae families [2]. Chemically, it is described as 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one, with a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol [1]. Research has established seselin's diverse pharmacological profile, including anti-inflammatory, antifungal, cytotoxic, and antinociceptive properties, making it a valuable tool for investigating multiple disease pathways .

The Critical Need for Seselin Purity and Identity in Research: Why Analogues and Other Coumarins Cannot Be Substituted


The angular pyranocoumarin structure of seselin is essential for its specific multi-target biological activity [1]. Its unique arrangement of the pyran ring relative to the coumarin core distinguishes it from other coumarins, such as the more common linear furanocoumarins or simple coumarins. This structural difference is critical for its ability to target specific proteins like Janus kinase 2 (JAK2), a mechanism that is not a general feature of all coumarins [2]. Furthermore, seselin's specific anti-inflammatory, antifungal, and cytotoxic potency is tied to its precise molecular interactions [3]. Substituting seselin with a structurally related but distinct analogue like dihydroseselin or alloxanthoxyletin can lead to significantly different efficacy and target engagement, potentially compromising experimental outcomes and invalidating research findings [1].

Quantitative Evidence for Seselin (523-59-1) in Research: A Procurement Guide to Validated Differential Performance


Superior Antifungal Efficacy of Seselin Against Botrytis cinerea Compared to Broad-Spectrum Synthetic Fungicides

Seselin demonstrates potent antifungal activity against Botrytis cinerea with an EC50 of 6.1 μg·mL⁻¹ [1]. This value is significantly lower (more potent) than the reported EC50 of 10.2 μg·mL⁻¹ for the synthetic fungicide carbendazim against the same pathogen, as reported in a comparative study [2]. Furthermore, seselin's activity is comparable to that of the widely used synthetic fungicide fludioxonil (EC50 = 5.8 μg·mL⁻¹) [2], highlighting its potential as a naturally derived alternative.

Antifungal Botrytis cinerea Natural Product Fungicide

Seselin's Anti-Inflammatory Action via Targeted JAK2 Inhibition Offers a Differentiated Mechanism Over Broad-Spectrum Immunosuppressants

Seselin directly targets and inhibits Janus kinase 2 (JAK2) [1]. This is a distinct mechanism compared to non-specific anti-inflammatory agents like ibuprofen. The study demonstrated that seselin blocks JAK2-STAT1 signaling in macrophages, preventing their polarization to a pro-inflammatory phenotype [1]. Specifically, seselin treatment reduced the expression of pro-inflammatory markers like iNOS and TNF-α, and decreased phosphorylation of STAT1, a key downstream target of JAK2 [1]. In a mouse model of sepsis, seselin (30 mg/kg) significantly reduced serum levels of IL-1β, IL-6, and TNF-α and improved survival [1].

Anti-inflammatory JAK2 inhibitor Macrophage polarization

Seselin Demonstrates Selective Cytotoxicity Against Cancer Cells with a Favorable Safety Profile Over Normal Cells

Seselin exhibits cytotoxic activity against several cancer cell lines, including P-388 (murine leukemia) and HT-29 (human colorectal adenocarcinoma) with EC50 values of 8.66 and 9.94 μg/mL, respectively . Importantly, a study on its derivatives indicated that tumor cells (HTB-140, A549) showed higher sensitivity to these compounds compared to normal cells (HaCaT) [1]. This suggests a degree of selective toxicity towards malignant cells. For comparison, the widely used chemotherapeutic agent 5-fluorouracil has an IC50 of 10.1 μg/mL against HT-29 cells under similar conditions [2].

Cytotoxic Anticancer Selectivity

Seselin's High-Efficiency Postharvest Protection Against Aspergillus flavus Outperforms Conventional Synthetic Agents

In a practical application study, seselin provided equivalent protection against Aspergillus flavus contamination in stored maize as synthetic controls but at a significantly lower application rate [1]. Specifically, seselin at 1.0 and 2.0 mg per 100 g of grain offered the same degree of protection as daconil at 100 mg per 100 g of grain, and comparable protection to propionic acid at 0.2 mg per 100 g of grain [1]. This represents a substantial reduction in the amount of active compound needed for effective mold control.

Postharvest Protection Aspergillus flavus Natural Fungicide

High-Impact Application Scenarios for Seselin (CAS 523-59-1) Based on Validated Evidence


Development of Targeted JAK2 Inhibitors for Sepsis and Inflammatory Diseases

Procure seselin for use as a validated lead compound in the development of novel anti-inflammatory therapeutics. Its proven ability to directly target and inhibit JAK2 in macrophages [1] provides a specific and tractable mechanism for drug discovery programs focused on sepsis, cytokine storm syndromes, and chronic inflammatory conditions. This is a differentiated approach from broad-spectrum immunosuppressants, allowing for more targeted intervention.

Natural Product-Based Fungicide for Crop Protection and Postharvest Management

Seselin should be prioritized in agricultural research projects aiming to develop botanical fungicides. Its potent activity against Botrytis cinerea (EC50 6.1 μg·mL⁻¹) [2] and high efficacy in protecting stored grains from Aspergillus flavus at low application rates [3] make it a strong candidate for formulation into eco-friendly products for pre- and post-harvest disease control.

Scaffold for Anticancer Drug Discovery with Preferential Tumor Cell Toxicity

Utilize seselin as a core scaffold in medicinal chemistry programs to synthesize and optimize new anticancer agents. The evidence of comparable potency to 5-fluorouracil against HT-29 cells , combined with data suggesting a higher sensitivity of cancer cells over normal cells [4], underscores its potential for developing selective cytotoxic therapies with an improved safety margin.

Research Tool for Investigating Ca2+/Calcineurin Signaling in Fungi

Seselin serves as a specific chemical probe for dissecting the Ca2+/CN signaling pathway in pathogenic fungi like Botrytis cinerea [2]. Studies have shown that seselin disrupts Ca2+ homeostasis and downregulates key pathway genes (CCH1, MID1, CNA, PMC1, PMR1), making it an invaluable tool for basic research into fungal physiology and for identifying new fungicide targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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